

Discovery and history of 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3,5-Dibromophenyl)propanoic acid

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An In-depth Technical Guide to **3-(3,5-Dibromophenyl)propanoic Acid**: Synthesis, Characterization, and Applications

Introduction

3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid, a member of the broader class of phenylpropanoids.^{[1][2]} Its structure, featuring a dibrominated phenyl ring attached to a three-carbon carboxylic acid chain, makes it a valuable intermediate in synthetic organic chemistry. While a singular moment of "discovery" for this specific molecule is not prominently documented in scientific literature, its existence and synthesis are a logical extension of well-established principles in organic chemistry. Phenylpropanoic acid and its derivatives are foundational to numerous applications, from food additives and cosmetics to the synthesis of complex pharmaceuticals.^{[1][3]} The strategic placement of two bromine atoms on the phenyl ring of this particular acid introduces reactive handles, opening avenues for its use as a versatile building block in the development of novel bioactive compounds and advanced materials.

This guide provides a comprehensive overview of **3-(3,5-Dibromophenyl)propanoic acid**, focusing on its logical synthetic pathways, detailed characterization methods, and potential applications for researchers and professionals in drug development and material science.

Physicochemical and Spectroscopic Data

A summary of the key properties of **3-(3,5-Dibromophenyl)propanoic acid** is presented below.

Property	Value	Source
CAS Number	923977-15-5	[4]
Molecular Formula	C ₉ H ₈ Br ₂ O ₂	[4]
Molecular Weight	307.97 g/mol	[4]
Appearance	White to yellowish powder	[5]
Predicted XLogP	3.1	[6]

The structural confirmation of **3-(3,5-Dibromophenyl)propanoic acid** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two equivalent protons at the C2 and C6 positions of the phenyl ring would appear as a doublet, while the proton at the C4 position would be a triplet. The two methylene groups of the propanoic acid chain would present as two triplets.
 - ¹³C NMR: The spectrum would display signals corresponding to the different carbon environments in the molecule, including the carboxyl carbon, the substituted and unsubstituted aromatic carbons, and the two aliphatic carbons.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[7] Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.[8][9]
- Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, and a sharp, strong absorption band between 1725-1700 cm⁻¹ for the C=O stretching of the carbonyl group.[10]

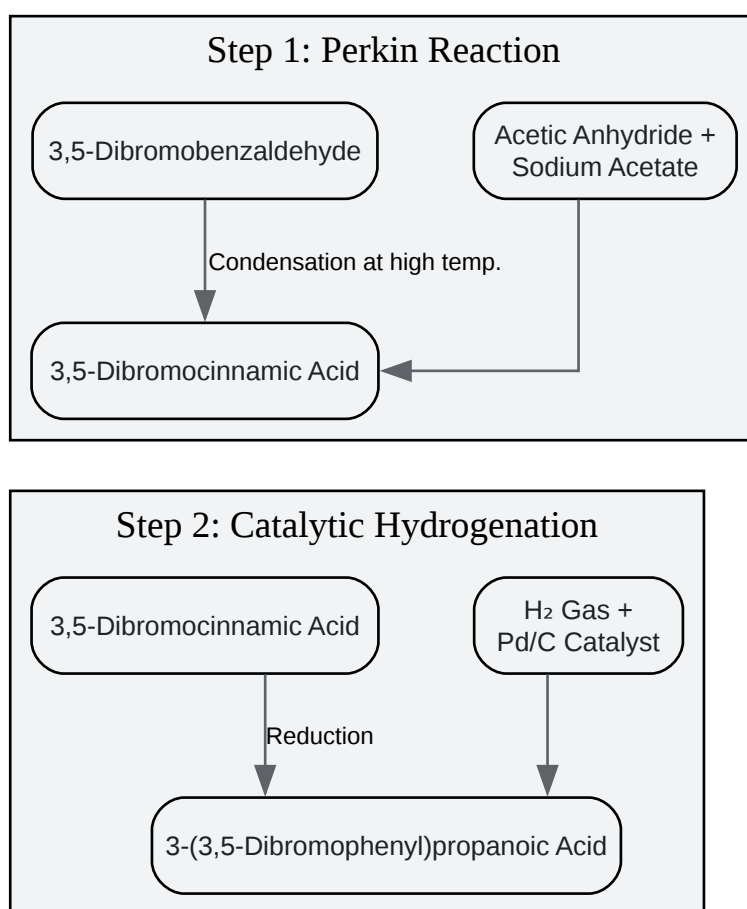
Synthesis Methodologies

The synthesis of **3-(3,5-Dibromophenyl)propanoic acid** can be logically approached through the creation and subsequent reduction of an unsaturated precursor, 3,5-dibromocinnamic acid. This precursor can be synthesized via established named reactions such as the Perkin or Heck reactions.

Route 1: Synthesis via Perkin Reaction and Subsequent Hydrogenation

This classic approach involves the condensation of an aromatic aldehyde with an acid anhydride, followed by the reduction of the resulting α,β -unsaturated acid.[2][11]

Workflow for Synthesis via Perkin Reaction



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Caption: Synthesis of the target molecule via Perkin reaction followed by catalytic hydrogenation.

Step 1: Synthesis of 3,5-Dibromocinnamic Acid (Perkin Reaction)

The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes.^{[2][12]} It involves an aldol-type condensation between an aromatic aldehyde and an acid anhydride, catalyzed by the alkali salt of the corresponding acid.^[11]

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, combine 1 molar equivalent of 3,5-dibromobenzaldehyde, 2-3 molar equivalents of acetic anhydride, and 1-1.5 molar equivalents of anhydrous sodium acetate.^[13] 3,5-Dibromobenzaldehyde itself can be synthesized from precursors like 1,3,5-tribromobenzene.^{[5][14]}
- **Reaction:** Heat the mixture to approximately 180°C for 5-8 hours. The high temperature is necessary to drive the condensation.^[13]
- **Workup:** After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The resulting unsaturated acid may precipitate. Acidify the solution with hydrochloric acid to ensure complete precipitation of the product.
- **Purification:** Collect the crude 3,5-dibromocinnamic acid by filtration and recrystallize from a suitable solvent like ethanol/water to obtain the purified product.

Causality of Experimental Choices:

- **Anhydrous Conditions:** The use of anhydrous sodium acetate is crucial, as the presence of water can hydrolyze the anhydride and inhibit the formation of the necessary enolate intermediate.^[13]
- **Excess Anhydride:** Acetic anhydride serves as both a reactant and the solvent for the reaction. Using it in excess ensures the reaction goes to completion.
- **High Temperature:** The Perkin reaction has a high activation energy, necessitating elevated temperatures to achieve a reasonable reaction rate.^[13]

Step 2: Reduction of 3,5-Dibromocinnamic Acid

The selective reduction of the carbon-carbon double bond in the cinnamic acid derivative is achieved through catalytic hydrogenation.^{[3][15]}

Experimental Protocol:

- **Setup:** To a hydrogenation vessel, add 3,5-dibromocinnamic acid and a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount (e.g., 5% by weight) of palladium on carbon (Pd/C).^[15]
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
- **Workup:** Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- **Isolation:** Evaporate the solvent from the filtrate under reduced pressure to yield the crude **3-(3,5-Dibromophenyl)propanoic acid**.
- **Purification:** Recrystallize the product from a solvent system like heptane/ethyl acetate to obtain the final, purified compound.

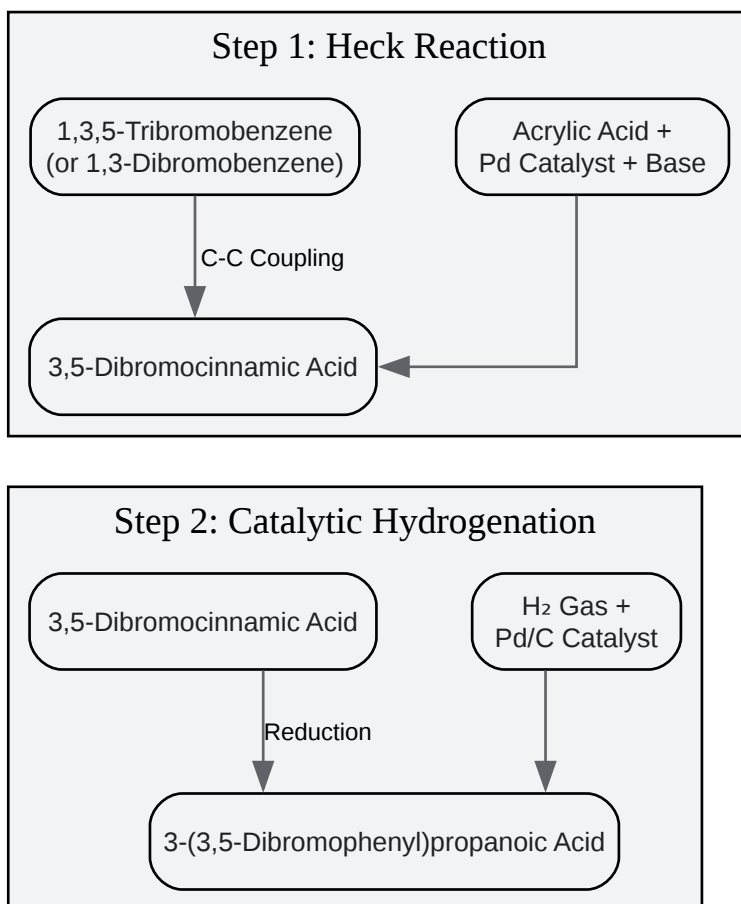
Causality of Experimental Choices:

- **Catalyst:** Palladium on carbon is a highly effective and selective catalyst for the hydrogenation of alkenes without reducing the aromatic ring or the carboxylic acid group under mild conditions.^{[15][16]}
- **Solvent:** Ethanol or ethyl acetate are used as they readily dissolve the starting material and are inert under the reaction conditions.
- **Celite Filtration:** Celite is a filter aid that prevents the fine particles of the palladium catalyst from passing through the filter paper, ensuring its complete removal from the product.

Route 2: Synthesis via Heck Reaction and Subsequent Hydrogenation

An alternative route to the 3,5-dibromocinnamic acid precursor is the Heck reaction, a powerful palladium-catalyzed C-C bond-forming reaction.[17][18]

Workflow for Synthesis via Heck Reaction



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Caption: Synthesis of the target molecule via Heck reaction followed by catalytic hydrogenation.

Step 1: Synthesis of 3,5-Dibromocinnamic Acid (Heck Reaction)

The Heck reaction couples an aryl halide with an alkene.[17] Here, a dibrominated benzene derivative would be coupled with acrylic acid.

Experimental Protocol:

- **Reactant Preparation:** In a suitable flask, combine 1,3,5-tribromobenzene (or 1,3-dibromobenzene), acrylic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a solvent like DMF or acetonitrile.^[19]
- **Reaction:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours until the reaction is complete, as monitored by TLC or GC-MS.
- **Workup:** After cooling, dilute the reaction mixture with water and acidify with HCl. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

- **Palladium Catalyst:** The palladium catalyst is essential for the oxidative addition and reductive elimination steps that form the core of the Heck catalytic cycle.^[18]
- **Base:** The base is required to neutralize the hydrohalic acid (HBr) that is formed during the reaction, which allows the catalyst to be regenerated.^[18]
- **Inert Atmosphere:** The palladium(0) species in the catalytic cycle is sensitive to oxidation by air, so an inert atmosphere is necessary to prevent catalyst deactivation.

Step 2: Reduction of 3,5-Dibromocinnamic Acid

This step is identical to the reduction step described in Route 1, employing catalytic hydrogenation with Pd/C to selectively reduce the double bond.^[15]

Applications and Research Significance

3-(3,5-Dibromophenyl)propanoic acid is primarily a research chemical and a synthetic intermediate.^[4] Its value lies in the strategic placement of the two bromine atoms, which serve as versatile synthetic handles for further molecular elaboration.

- **Pharmaceutical Synthesis:** As a derivative of phenylpropanoic acid, it can serve as a scaffold or precursor for compounds with potential biological activity. The phenylpropanoic acid motif is found in some non-steroidal anti-inflammatory drugs (NSAIDs). The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures, potentially leading to new therapeutic agents.
- **Material Science:** Halogenated organic compounds are often used as precursors in the synthesis of polymers, flame retardants, and other advanced materials. The dibromo-functionality allows for polymerization or incorporation into larger macromolecular structures.
- **Building Block for Complex Synthesis:** The compound is an ideal starting point for introducing a 3-phenylpropanoic acid moiety with specific substitution patterns. The bromine atoms can direct further electrophilic aromatic substitution or be converted to other functional groups, providing a high degree of synthetic flexibility.

Conclusion

While the specific history of **3-(3,5-Dibromophenyl)propanoic acid** is not extensively detailed, its synthesis is readily achievable through well-understood and robust organic reactions. By employing foundational methods like the Perkin or Heck reactions to create an unsaturated intermediate, followed by selective catalytic hydrogenation, this valuable compound can be prepared efficiently. Its dibrominated aromatic ring offers significant potential for further functionalization, positioning it as a key building block for researchers in medicinal chemistry and material science. This guide provides the necessary technical framework for the logical synthesis, characterization, and strategic application of this versatile chemical intermediate.

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- To cite this document: BenchChem. [Discovery and history of 3-(3,5-Dibromophenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591333#discovery-and-history-of-3-3-5-dibromophenyl-propanoic-acid]

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